N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide
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Overview
Description
N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyanocyclopentyl group, a hydroxypiperidinyl sulfonyl group, and a benzamide moiety. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyanocyclopentyl Intermediate: This step involves the reaction of cyclopentanone with cyanide sources under basic conditions to form the cyanocyclopentyl intermediate.
Synthesis of the Hydroxypiperidinyl Sulfonyl Intermediate: This step involves the sulfonylation of piperidine with appropriate sulfonyl chlorides, followed by hydroxylation to introduce the hydroxyl group.
Coupling Reaction: The final step involves the coupling of the cyanocyclopentyl intermediate with the hydroxypiperidinyl sulfonyl intermediate in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) and H2/Pd-C (hydrogenation over palladium on carbon) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit sulfonyl-containing enzymes, affecting cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclopentyl)pentanamide
- N-(cyano(naphthalen-1-yl)methyl)benzamide
Comparison
N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide is unique due to its combination of a cyanocyclopentyl group and a hydroxypiperidinyl sulfonyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit enhanced biological activity and specificity due to its unique structural features.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-4-(3-hydroxypiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c19-13-18(9-1-2-10-18)20-17(23)14-5-7-16(8-6-14)26(24,25)21-11-3-4-15(22)12-21/h5-8,15,22H,1-4,9-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOOXIUDJXDQAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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